molecular formula C16H17NO2 B310084 2-(4-methylphenoxy)-N-phenylpropanamide

2-(4-methylphenoxy)-N-phenylpropanamide

Cat. No.: B310084
M. Wt: 255.31 g/mol
InChI Key: YTLBBANIJYFCPF-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-N-phenylpropanamide is a propanamide derivative characterized by a 4-methylphenoxy group at the C2 position and an N-phenyl substituent. This core structure is shared with several pharmacologically active analogs, but variations in substituents significantly influence physicochemical properties, biological activity, and safety profiles. The compound’s structural backbone—propanamide with aryloxy and aryl amide groups—renders it a versatile scaffold for drug development, particularly in antimicrobial, analgesic, and anti-inflammatory applications .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-phenylpropanamide

InChI

InChI=1S/C16H17NO2/c1-12-8-10-15(11-9-12)19-13(2)16(18)17-14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18)

InChI Key

YTLBBANIJYFCPF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

N-Substituent Modifications
  • Sufentanil (R 30 730) :

    • Structure: N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide.
    • Key Differences: Incorporation of a piperidinyl ring and thienyl group.
    • Impact: Exhibits extreme analgesic potency (4,521× morphine) and a high safety margin (LD50/ED50 = 25,211 in rats) due to enhanced receptor binding and metabolic stability .
    • Comparison: The target compound lacks the piperidinyl-thienyl motif, likely reducing opioid receptor affinity and analgesic potency.
  • 3-Methylfentanyl: Structure: N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. Key Differences: Piperidine and phenylethyl groups. The target compound’s simpler structure may evade such regulatory restrictions .
Phenoxy Group Modifications
  • 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide: Structure: Chloro substitution at the phenoxy ring. Safety data sheets highlight stringent handling requirements, suggesting halogenation elevates hazard profiles .
  • 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide: Structure: Triazole-thio group replaces phenoxy. Impact: Exhibits UV absorption at ~298 nm, attributed to the electron-withdrawing triazole moiety. The target compound’s methylphenoxy group may reduce conjugation, altering spectral properties .
Propanamide Chain Modifications
  • 3-(4-Chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide (2c) :

    • Structure: Morpholine and chlorophenyl groups at C3.
    • Impact: Demonstrates potent antibacterial activity (20 mm zone of inhibition against S. epidermidis). The target compound’s lack of a morpholine group may limit its antibacterial efficacy .
  • 2-(6-Methoxynaphthalen-2-yl)-N-phenylpropanamide (Naproxen Analog): Structure: Naphthalenyl group replaces phenoxy. Impact: Anti-inflammatory activity via COX inhibition.

Structural-Unique Derivatives

  • N-[(4-Fluorophenyl)methyl]-2-(4-methylphenoxy)propanamide: Fluorine substitution on the benzyl group enhances metabolic stability and bioavailability compared to the target compound’s N-phenyl group .

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